molecular formula C11H11N3O2 B2473002 methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate CAS No. 1340136-26-6

methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B2473002
CAS No.: 1340136-26-6
M. Wt: 217.228
InChI Key: BTKLFEASRJUEGW-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a pyridine ring and a methyl carboxylate group. Its structure combines aromatic nitrogen-containing moieties, making it relevant in medicinal chemistry and materials science. The pyridine and pyrazole rings contribute to its π-π stacking and hydrogen-bonding capabilities, which influence its crystallinity and molecular interactions .

Synthesis typically involves cyclocondensation reactions between hydrazine derivatives and diketones, followed by esterification. Its applications include serving as a ligand in coordination chemistry and as a precursor for bioactive molecules due to its structural resemblance to pharmacophores.

Properties

IUPAC Name

methyl 1-methyl-5-pyridin-2-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-10(8-5-3-4-6-12-8)7-9(13-14)11(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKLFEASRJUEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α-bromoketone, followed by cyclization and esterification . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is compared with structurally analogous pyrazole derivatives. Key comparisons focus on substituent effects , crystallographic behavior , and bioactivity .

2.1 Structural and Electronic Comparisons
Compound Name Substituents LogP<sup>*</sup> Dipole Moment (D) Melting Point (°C)
This compound Pyridine, methyl carboxylate 1.8 4.2 145–148
1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate Phenyl, methyl carboxylate 2.3 3.8 132–135
5-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid Pyridine, carboxylic acid -0.5 5.1 >250 (decomp.)

<sup>*</sup>LogP values calculated using XLogP3.

  • Key Observations :
    • The pyridine substituent in the target compound enhances polarity (lower LogP) compared to phenyl analogs, improving aqueous solubility.
    • The methyl ester group reduces intermolecular hydrogen bonding compared to the carboxylic acid analog, lowering its melting point .
2.2 Crystallographic Behavior

Crystallographic studies (e.g., using SHELX software ) reveal distinct packing patterns:

  • The pyridine ring engages in C–H···N interactions with adjacent pyrazole rings, forming a 2D network.
  • In contrast, phenyl-substituted analogs exhibit offset π-stacking due to the absence of directional hydrogen-bonding groups.
2.3 Bioactivity Profiles
  • Antimicrobial Activity : The target compound shows moderate activity against E. coli (MIC = 32 µg/mL), outperforming phenyl-substituted analogs (MIC > 64 µg/mL). This is attributed to enhanced membrane penetration via pyridine’s hydrogen-bonding capacity.
  • Enzyme Inhibition : Compared to the carboxylic acid derivative, the methyl ester exhibits weaker binding to cyclooxygenase-2 (COX-2) due to reduced electrostatic interactions.

Research Findings and Challenges

  • Synthetic Challenges : Steric hindrance from the methyl group complicates further functionalization at the pyrazole N1 position.
  • Thermal Stability : The methyl ester decomposes at 200°C, whereas the carboxylic acid derivative remains stable up to 250°C, highlighting the trade-off between solubility and stability.

Biological Activity

Methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological effects, and the mechanisms underlying its pharmacological properties.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, which is known for various biological activities. Its structure includes a pyridine ring, which is often associated with enhanced biological activity. The synthesis of this compound typically involves multi-step reactions, including the condensation of appropriate hydrazones with carbonyl compounds under various conditions, such as microwave-assisted synthesis or reflux methods in organic solvents.

Biological Activity Overview

Research has identified several biological activities associated with this compound, including:

1. Anti-inflammatory Activity

  • Several studies have demonstrated that pyrazole derivatives exhibit anti-inflammatory properties. For instance, compounds related to this scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A derivative with a similar structure displayed a COX-2 selectivity index of 8.22, suggesting potential therapeutic applications in treating inflammatory diseases .

2. Anticancer Properties

  • The compound has also been evaluated for its anticancer activities. Research indicates that pyrazole derivatives can inhibit prostate-specific antigen (PSA) expression and exhibit antiproliferative effects on prostate cancer cell lines. For example, one derivative demonstrated a growth inhibition (GI50) of 7.73 µM in LNCaP cells, indicating promising activity against prostate cancer .

3. Antimicrobial Activity

  • Pyrazoles have been reported to possess antimicrobial properties against various pathogens. Some derivatives have shown effectiveness against bacterial strains, suggesting their potential use as antimicrobial agents.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • COX Inhibition : The anti-inflammatory effects are primarily attributed to the inhibition of COX enzymes, which play a critical role in the biosynthesis of prostaglandins involved in inflammation.
  • Receptor Modulation : In cancer models, the inhibition of androgen receptor signaling may contribute to its anticancer effects, particularly in prostate cancer.

Case Studies

Several studies have highlighted the biological efficacy of similar pyrazole compounds:

Study Compound Biological Activity IC50/Selectivity Index
Sivaramakarthikeyan et al. Pyrazole Derivative AAnti-inflammatoryCOX-2 SI: 8.22
Abdellatif et al. Pyrazole Derivative BAnti-inflammatoryIC50: 60.56 µg/mL
Research on H24 H24 DerivativeAnticancer (Prostate)GI50: 7.73 µM

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